molecular formula C20H26ClNO B1374555 2-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride CAS No. 1219949-13-9

2-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride

Cat. No.: B1374555
CAS No.: 1219949-13-9
M. Wt: 331.9 g/mol
InChI Key: VBNHGZKQGMWDMV-UHFFFAOYSA-N
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Description

2-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride is a chemical compound that features a biphenyl group linked to a piperidine ring via an ethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and the use of high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The biphenyl moiety can be oxidized to form quinones.

    Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as nitrating agents (e.g., nitric acid) and halogenating agents (e.g., bromine).

Major Products

    Oxidation: Quinones and other oxidized biphenyl derivatives.

    Reduction: Various substituted piperidines.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

2-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride involves its interaction with specific molecular targets. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Biphenylyl)ethyl]piperidine
  • 2-[2-(4-Biphenylyl)ethoxy]piperidine
  • 2-[2-(4-Biphenylyl)methoxy]piperidine

Uniqueness

2-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride is unique due to the presence of both the biphenyl and piperidine moieties, which confer distinct chemical and biological properties. The ethoxy bridge provides additional flexibility, allowing for more diverse interactions with molecular targets compared to similar compounds.

Properties

IUPAC Name

2-[2-[(4-phenylphenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO.ClH/c1-2-6-18(7-3-1)19-11-9-17(10-12-19)16-22-15-13-20-8-4-5-14-21-20;/h1-3,6-7,9-12,20-21H,4-5,8,13-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNHGZKQGMWDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOCC2=CC=C(C=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219949-13-9
Record name Piperidine, 2-[2-([1,1′-biphenyl]-4-ylmethoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219949-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride
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2-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride
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2-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride
Reactant of Route 4
2-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride
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2-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride
Reactant of Route 6
2-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride

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